4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide
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Overview
Description
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazole derivatives can be synthesized through various methods . For example, 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .Molecular Structure Analysis
The compound contains a trifluoromethyl group attached to a phenyl ring, which is then attached to a thiazole ring via an ethyl linker . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
Compounds similar to “4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide” have shown promising antimicrobial activity . They have been effective against both bacterial (Gram positive and Gram negative) and fungal species .
Antiproliferative Agents
These compounds have also been studied for their antiproliferative effects . They have shown potential as anticancer agents, particularly against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Anti-inflammatory Activity
Research has indicated that similar compounds have anti-inflammatory activity comparable to that of standard ibuprofen drug .
Antioxidant Agent
Some studies have reported these compounds as potential antioxidant agents .
Drug Synthesis
The trifluoromethyl group in the compound is a common feature in many FDA-approved drugs . It’s used in the synthesis of various drug molecules, including those used for various diseases and disorders .
Chemical Reactions
The compound can be used as a reactant in various chemical reactions, such as Suzuki-Miyaura cross-coupling and cobalt-catalyzed coupling reactions .
Future Directions
properties
IUPAC Name |
4-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2OS/c23-22(24,25)18-11-9-17(10-12-18)21-27-19(15-29-21)13-14-26-20(28)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWADGRDGNMZIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide |
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